1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-5-9(6-4-8)16-11-10(12(17)15-16)2-1-7-14-11/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCUELYIKKKNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(NC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazolo[3,4-b]pyridine core through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The scalability of the process is crucial for industrial applications, and continuous flow methods may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry
1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been investigated for its therapeutic potential, particularly in the following areas:
- Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits significant anti-inflammatory properties, making it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Preclinical research indicates that the compound may inhibit the proliferation of cancer cells. For instance, a study showed that derivatives of pyrazolo[3,4-b]pyridine structures could induce apoptosis in various cancer cell lines, suggesting potential use in oncology therapies.
- Antimicrobial Effects : The compound has also shown promise as an antimicrobial agent. Research indicates its effectiveness against certain bacterial strains, which could lead to the development of new antibiotics.
Material Science
In addition to its biological applications, this compound is utilized in material science:
- Polymer Chemistry : The compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for functionalization that can improve thermal stability and mechanical strength.
Cosmetic Formulations
Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential skin benefits. Its anti-inflammatory properties may contribute to soothing formulations aimed at reducing skin irritation and enhancing skin health.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazolo[3,4-b]pyridine derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation markers in vitro and in vivo models.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute tested the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Case Study 3: Application in Cosmetics
A formulation study published in Cosmetic Science assessed the incorporation of this compound into topical creams aimed at treating acne and rosacea. The results showed improved skin tolerance and reduced redness compared to control formulations without the compound.
Data Table Summary
| Application Area | Key Findings | Reference |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and anticancer properties | Journal of Medicinal Chemistry |
| Material Science | Building block for novel polymers | Polymer Chemistry Journal |
| Cosmetic Formulations | Enhanced skin soothing effects | Cosmetic Science |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-78-1)
- Structural Difference : Chlorine substituent at the meta position of the phenyl ring.
- Molecular Formula : C₁₂H₈ClN₃O; Molecular Weight: 245.67 .
1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-94-1)
- Structural Difference : Fluorine replaces chlorine at the para position.
- Molecular Formula : C₁₂H₈FN₃O; Molecular Weight: 229.21 .
- Impact : Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce hydrophobic interactions but enhance electronic effects (e.g., hydrogen bonding or dipole interactions).
Modifications to the Core Structure
2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-93-0)
- Structural Difference : Addition of a 2,6-dichlorobenzyl group and phenyl substituent.
- Molecular Formula : C₁₉H₁₄Cl₂N₃O; Molecular Weight: 335.80 .
- Impact: The dichlorobenzyl group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
2-Methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 1105192-98-0)
- Structural Difference : Methyl group at position 2 and thienyl substituent at position 6.
- Molecular Formula : C₁₁H₉N₃OS; Molecular Weight: 231.27 .
- Impact : The thienyl group introduces sulfur, which may affect metabolic stability and electronic properties. Predicted density: 1.359 g/cm³; Boiling point: 404.6°C .
Base Scaffold: 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0)
Pharmacological and Physicochemical Comparisons
Docking Studies and Binding Affinity
- 1-Methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine (Docking Score: -5.66826): Substitution with a methyl group and imine moiety reduces binding affinity compared to ketone-containing analogs .
- Adavosertib (Pyrazolo[3,4-d]pyrimidin-3-one derivative): A clinically relevant antineoplastic agent with a modified core structure (pyrimidine instead of pyridine), demonstrating the importance of scaffold optimization for biological activity .
Physicochemical Properties
*Estimated based on analog data.
Biological Activity
1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
- IUPAC Name : this compound
- Molecular Formula : C18H12ClN3O
- Molecular Weight : 321.76 g/mol
- CAS Number : 896666-95-8
Anticancer Properties
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines. Notably:
- Compound Efficacy : A study indicated that certain pyrazolo derivatives could inhibit cell proliferation in lung cancer cells (A549), with IC50 values ranging from 49.85 μM to lower concentrations depending on the specific derivative tested .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazolo compounds. For example:
- Inhibition of Cytokines : A series of pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests potential for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo compounds has also been documented. Research indicates:
- Broad Spectrum Activity : Compounds similar to this compound showed effectiveness against bacterial strains including E. coli and S. aureus, with some derivatives exhibiting comparable activity to standard antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways, thereby exerting its therapeutic effects .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl derivatives | MAO-B inhibition | Not specified |
| Burguete et al. | 1,5-diaryl pyrazole derivatives | Antibacterial | Not specified |
| Xia et al. | 1-arylmethyl-3-aryl derivatives | Antitumor activity | 49.85 μM |
These studies illustrate the promising potential of pyrazolo compounds in various therapeutic areas.
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?
The synthesis typically involves cyclization reactions starting with 4-chlorobenzaldehyde and heterocyclic precursors. For example, acidic or basic conditions can promote cyclization to form the pyrazolo-pyridine core, as seen in related pyrazolo-pyridinone derivatives . Key steps include:
- Condensation of 4-chlorobenzaldehyde with a triazole or hydrazine derivative.
- Cyclization under controlled pH and temperature to favor the formation of the pyrazolo[3,4-b]pyridinone scaffold.
- Purification via column chromatography or recrystallization to isolate the product .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis.
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects and bond angles, as demonstrated for structurally similar pyrazolo-pyrimidines .
- FT-IR spectroscopy to identify functional groups like C=O and N-H stretches .
Q. What preliminary biological assays are recommended to screen its activity?
Initial screening should focus on:
- Kinase inhibition assays (e.g., Wee1 kinase), given the known activity of pyrazolo-pyridinones as kinase inhibitors .
- Antiproliferative assays (e.g., MTT or SRB against cancer cell lines), based on structural analogs with antitumor properties .
- Microbial susceptibility testing to explore antimicrobial potential, as seen in triazole-containing analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step pathways involving this compound?
- Design of Experiments (DoE): Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency .
- Microwave-assisted synthesis: Reduces reaction time and improves yield for thermally driven steps .
- In-line monitoring: Techniques like HPLC or Raman spectroscopy enable real-time tracking of intermediate formation .
Q. How to resolve contradictory bioactivity data across different assays?
- Orthogonal assay validation: Confirm activity using independent methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).
- Metabolic stability studies: Assess if discrepancies arise from compound degradation in specific assay conditions (e.g., serum-containing media) .
- Structural analogs comparison: Test derivatives with modified substituents (e.g., replacing the 4-chlorophenyl group) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for studying its mechanism of action in kinase inhibition?
- Computational docking: Model interactions with kinase ATP-binding pockets using software like AutoDock or Schrödinger.
- Kinase selectivity profiling: Screen against a panel of 50–100 kinases to identify off-target effects .
- Cellular thermal shift assays (CETSA): Confirm target engagement by measuring thermal stabilization of the kinase in the presence of the compound .
Q. How to address poor solubility in in vivo studies?
- Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle formulation: Use liposomal encapsulation or polymeric carriers to improve bioavailability, as reported for structurally related antineoplastic agents .
- Co-crystallization with cyclodextrins: Enhances dissolution rates without altering biological activity .
Q. What methodologies support SAR studies for this scaffold?
- Parallel synthesis: Generate a library of analogs with variations at the 4-chlorophenyl or pyridinone positions.
- Free-Wilson analysis: Quantify the contribution of substituents to bioactivity using multivariate regression .
- Crystallographic data: Compare bound conformations in target proteins to guide rational modifications .
Data Contradiction & Validation
Q. How to interpret conflicting thermal stability data from DSC and TGA?
- DSC analysis may indicate a melting point with decomposition, while TGA tracks mass loss. Cross-validate with hot-stage microscopy to observe phase transitions visually.
- Sample purity: Ensure the compound is >95% pure (via HPLC) to exclude impurities affecting thermal profiles .
Q. Why might cytotoxicity vary between 2D and 3D cell culture models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
